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Abstract
This technical guide provides a comprehensive overview of GDC-0927, a non-steroidal, orally

bioavailable selective estrogen receptor (ER) antagonist and degrader (SERD). It delves into

the mechanism of action of GDC-0927, its clinical development, and particularly its activity in

the context of estrogen receptor 1 (ESR1) mutations, a common mechanism of acquired

resistance to endocrine therapies in ER-positive breast cancer. This document synthesizes

data from preclinical studies and the first-in-human Phase I clinical trial (NCT02316509),

presenting quantitative data in structured tables, detailing experimental protocols, and

illustrating key concepts with signaling pathway and workflow diagrams. While GDC-0927

development was discontinued, the learnings from its clinical evaluation remain pertinent for

the ongoing development of next-generation oral SERDs.

Introduction: The Challenge of ESR1 Mutations in
ER+ Breast Cancer
Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine

therapies targeting the ER signaling pathway are a cornerstone of its treatment.[1][2] However,

a significant number of patients with advanced or metastatic disease eventually develop

resistance to these therapies.[3] One of the key mechanisms of acquired resistance is the

development of mutations in the ligand-binding domain (LBD) of the ESR1 gene.[2][4] These
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mutations, such as Y537S and D538G, render the ER constitutively active, independent of its

natural ligand, estrogen, leading to continued tumor growth despite treatment with aromatase

inhibitors or selective estrogen receptor modulators (SERMs) like tamoxifen.[2][4]

Selective estrogen receptor degraders (SERDs) represent a critical therapeutic strategy to

overcome this resistance.[2] By not only antagonizing the receptor but also inducing its

degradation, SERDs can effectively shut down ER signaling.[5] Fulvestrant, the first approved

SERD, has demonstrated efficacy in patients with ESR1 mutations, but its intramuscular route

of administration and suboptimal pharmacokinetic profile have prompted the development of

orally bioavailable SERDs.[1][3] GDC-0927 (also known as SRN-927) emerged as one such

novel, potent, non-steroidal, oral SERD.[1][6][7]

GDC-0927: A Profile
GDC-0927 is a small molecule that was designed to be a potent antagonist and degrader of the

estrogen receptor.[1][8] It features a chromene core with an azetidine base side chain.[2][8]

Preclinical studies demonstrated its ability to induce tumor regression in ER+ breast cancer

patient-derived xenograft (PDX) models, including those harboring ESR1 mutations.[1][7][8]

Mechanism of Action
GDC-0927 exerts its anti-tumor effects through a dual mechanism:

ER Antagonism: It competitively binds to the estrogen receptor, blocking its interaction with

estrogen and preventing the conformational changes required for transcriptional activation.

ER Degradation: Upon binding, GDC-0927 induces a conformational change in the ER

protein that marks it for proteasomal degradation, thereby reducing the total cellular levels of

the receptor.[5]

Interestingly, a Phase I study suggested that while GDC-0927 robustly engages the target, as

evidenced by a greater than 90% reduction in [18F]-fluoroestradiol (FES) uptake on PET

scans, the observed ~40% reduction in ER expression suggests that ER degradation may not

be the primary driver of its antagonistic activity.[3][7][9][10] Instead, it is proposed that GDC-

0927, similar to fulvestrant, markedly slows the intranuclear mobility of ER, leading to a potent

suppression of its transcriptional activity.[11]
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Figure 1: Simplified signaling pathway of GDC-0927's dual mechanism of action.

Clinical Development: The NCT02316509 Phase I
Trial
The primary clinical investigation of GDC-0927 was a Phase I, open-label, dose-escalation

study in postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer

(NCT02316509).[1][7][9] The study aimed to determine the safety, pharmacokinetics, and

recommended Phase II dose of GDC-0927.[7][9]

Patient Demographics and Disposition
A total of 42 patients were enrolled and received GDC-0927 once daily.[7][9][10] The patient

population was heavily pre-treated.

Characteristic Value

Number of Patients 42

Median Age 62 years (range, 41-79)

Median Prior Regimens 3 (range, 1-11)

ESR1 Mutation Status at Baseline Data available for a subset of patients

Note: Detailed baseline characteristics were not fully available in the public domain.
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Safety and Tolerability
GDC-0927 was generally well-tolerated.[7][9] The maximum tolerated dose (MTD) was not

reached.[7][9][10]

Adverse Events (AEs) Details

Most Common AEs

Nausea, constipation, diarrhea, arthralgia,

fatigue, hot flush, back pain, and vomiting.[7][9]

[10]

Grade 4/5 AEs None reported.[7][9][10]

Treatment-Related Serious AEs None reported.[7][9][10]

AEs of Special Interest

Two patients experienced Grade 2 deep vein

thrombosis and jugular vein thrombosis, both

considered unrelated to GDC-0927.[7][9][10]

Pharmacokinetics
Pharmacokinetic data supported once-daily dosing, with an observed accumulation of

approximately 1.6-fold, consistent with the drug's half-life.[7][9]

Clinical Activity
While there were no complete or partial responses, evidence of anti-tumor activity was

observed in this heavily pre-treated population, including in patients with ESR1 mutations.[7][9]

Efficacy Endpoint Result

Best Overall Response Stable Disease: 17 patients (41%).[9][10]

Clinical Benefit Rate (CBR) 12 patients (29%).[9][10]

Target Engagement
>90% reduction in FES uptake on PET scans.[3]

[9][10]

ER Expression Reduction ~40% reduction.[3][9][10]
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Importantly, baseline levels of ER, progesterone receptor (PR), and mutant ESR1 circulating

tumor DNA (ctDNA) did not correlate with clinical benefit.[7][9][10] This suggests that GDC-

0927 has activity irrespective of the presence of these common resistance markers.

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.

Below are summaries of the key experimental protocols employed in the clinical evaluation of

GDC-0927.

[18F]-Fluoroestradiol (FES) PET Imaging
This pharmacodynamic assessment was used to measure target engagement.

FES-PET Experimental Workflow

Baseline FES-PET Scan
(Before GDC-0927 Treatment)

Administer GDC-0927
(Once Daily)

Compare FES Uptake
(Baseline vs. On-Treatment)
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Figure 2: Workflow for assessing target engagement using FES-PET scans.

Protocol: Patients underwent a baseline FES-PET scan before initiating treatment. A second

scan was performed on-treatment (e.g., Cycle 2, Day 3, 18-24 hours after the Cycle 2, Day 2

dose).[10]

Principle: FES is a radiolabeled form of estrogen that is taken up by ER-positive tumors. A

reduction in FES uptake on the on-treatment scan indicates that GDC-0927 is occupying the

ER and blocking FES binding.

Outcome: The study demonstrated a >90% reduction in FES uptake, confirming robust target

engagement by GDC-0927, independent of ESR1 mutation status.[3][9][10]

ESR1 Mutation Analysis from ctDNA
Circulating tumor DNA (ctDNA) from plasma samples was analyzed to detect ESR1 mutations.

Protocol: Plasma samples were collected at baseline, on-treatment, and at the end of

treatment. ctDNA was isolated and analyzed for hotspot mutations in ESR1 (as well as other

genes like PIK3CA and AKT1) using the BEAMing digital PCR assay.[1]

Principle: BEAMing (Beads, Emulsion, Amplification, and Magnetics) is a highly sensitive

digital PCR method that allows for the detection and quantification of rare mutations in a

background of wild-type DNA.

Outcome: The presence or absence of baseline ESR1 mutations in ctDNA did not correlate

with clinical benefit from GDC-0927.[7][10]

In Vivo Xenograft Models
Preclinical efficacy was evaluated in patient-derived xenograft (PDX) models.
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Figure 3: General workflow for evaluating GDC-0927 in PDX models.

Protocol: Tumor fragments from patients with ER+ breast cancer (both wild-type and ESR1-

mutant) were implanted into immunocompromised mice. Once tumors were established,

mice were treated daily with GDC-0927 (efficacious dose range of 10-100 mg/kg/day) or a

vehicle control. Tumor growth was monitored over time.[1]
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Principle: PDX models are considered more clinically relevant than traditional cell line

xenografts as they better recapitulate the heterogeneity and biology of the original human

tumor.

Outcome: GDC-0927 demonstrated dose-dependent anti-tumor activity, including tumor

regression, in both ESR1-mutant and wild-type PDX models.[1][8]

Conclusion and Future Perspectives
GDC-0927 is a potent, oral SERD that demonstrated a favorable safety profile and robust

target engagement in a Phase I clinical trial of heavily pre-treated patients with ER+/HER2-

metastatic breast cancer.[1][7][9] It showed preliminary signs of anti-tumor activity, with 41% of

patients achieving stable disease and 29% deriving clinical benefit, irrespective of baseline

ESR1 mutation status.[9][10]

Despite these promising early results, the clinical development of GDC-0927 was discontinued.

[2] The reasons for this decision were based on the totality of the clinical data.[2] Nevertheless,

the experience with GDC-0927 has provided valuable insights for the field. It underscored the

utility of FES-PET as a pharmacodynamic biomarker for ER-targeted therapies and confirmed

that oral SERDs can achieve high levels of target engagement and clinical activity in patients

with ESR1 mutations. The data generated from the GDC-0927 program has helped to inform

the continued development of a new generation of oral SERDs that are now showing promise

in later-phase clinical trials, offering new hope for patients with endocrine-resistant breast

cancer.[12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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